

Navigating the Computational Landscape of Difluorocyclobutyl Compounds: A Technical Guide

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Compound of Interest

Compound Name: (3,3-Difluorocyclobutyl)methanamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into small carbocyclic rings, particularly the cyclobutane scaffold, has emerged as a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The unique stereoelectronic effects of fluorine can significantly influence a compound's conformation, lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to understand and predict the behavior of difluorocyclobutyl compounds, offering a valuable resource for their rational design in drug discovery.

Physicochemical Properties: A Comparative Analysis

Computational studies, often in conjunction with experimental measurements, have been instrumental in characterizing the fundamental physicochemical properties of difluorocyclobutyl derivatives. Key parameters such as acid dissociation constants (pKa) and lipophilicity (logP) are crucial for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Recent studies have systematically compared these properties for various substituted difluorocyclobutanes against their non-fluorinated counterparts. For instance, the introduction of a gem-difluoro group has a demonstrable impact on the acidity and basicity of neighboring functional groups.

Compound Derivative	Measured pKa	logP	Reference
2,2-difluorocyclobutanamine	8.49 (\pm 0.01)	0.47 (\pm 0.02)	[1]
3,3-difluorocyclobutanamine	9.00 (\pm 0.01)	0.65 (\pm 0.02)	[1]
Cyclobutanamine	9.38 (\pm 0.01)	0.82 (\pm 0.02)	[1]
2,2-difluorocyclobutanecarboxylic acid	4.31 (\pm 0.01)	0.73 (\pm 0.02)	[1]
3,3-difluorocyclobutanecarboxylic acid	4.54 (\pm 0.01)	0.88 (\pm 0.02)	[1]
Cyclobutanecarboxylic acid	4.82 (\pm 0.01)	1.05 (\pm 0.02)	[1]

Table 1: Comparison of pKa and logP values for difluorocyclobutyl derivatives and their non-fluorinated analogs.[1]

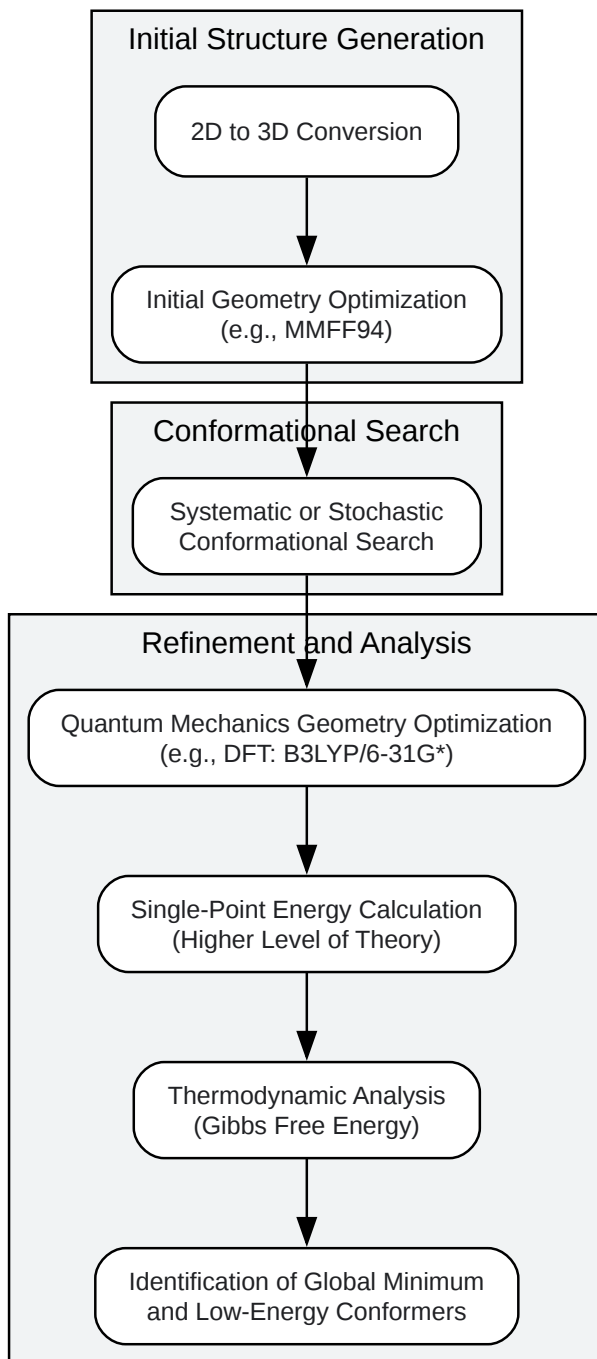
The data clearly indicates that the presence and position of the difluoro group significantly influence both pKa and logP. The electron-withdrawing nature of the fluorine atoms generally leads to a decrease in the pKa of amines (making them less basic) and carboxylic acids (making them more acidic).[1] Furthermore, fluorination tends to decrease lipophilicity, a property that can be advantageous for optimizing a drug's solubility and ADME profile.[2][3]

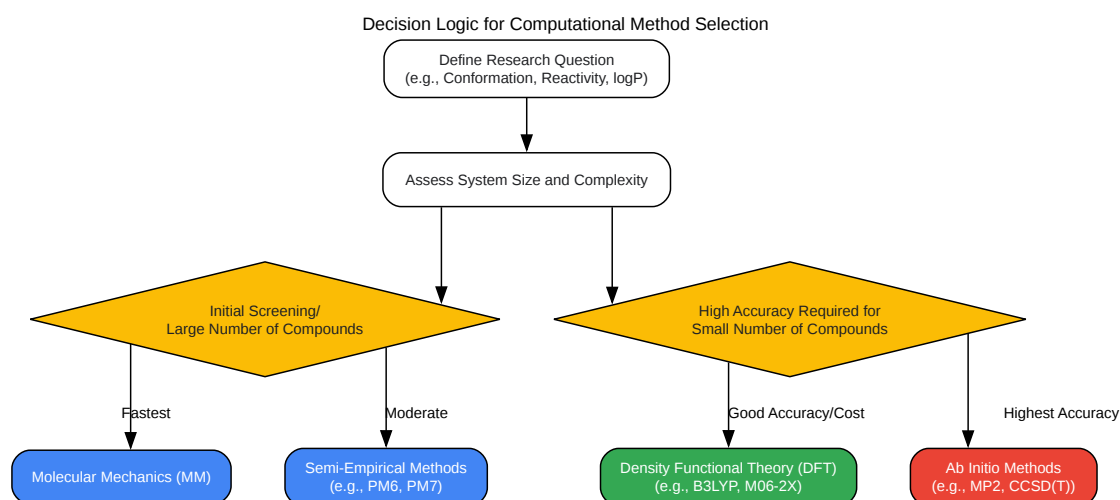
Conformational Analysis: Unraveling Structural Preferences

The four-membered ring of cyclobutane is not planar and exists in a puckered conformation. The introduction of substituents, particularly electronegative fluorine atoms, further influences the ring's geometry and the conformational preferences of attached functional groups. Computational analysis is a cornerstone for elucidating these subtle but critical structural details.

A typical computational workflow for the conformational analysis of difluorocyclobutyl compounds involves a multi-step process designed to identify the lowest energy conformations.

Computational Workflow for Conformational Analysis





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